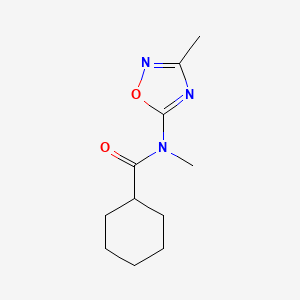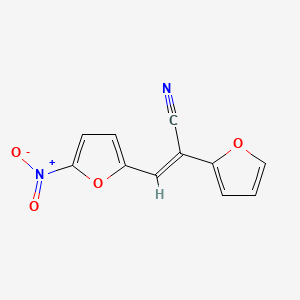
5-Octadecylpyrimidine-2,4,6-triamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Octadecylpyrimidine-2,4,6-triamine is a chemical compound with the molecular formula C22H43N5. It is a derivative of pyrimidine, characterized by the presence of an octadecyl group attached to the pyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Octadecylpyrimidine-2,4,6-triamine typically involves the reaction of pyrimidine derivatives with octadecylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the quality of the final product. Techniques such as high-performance liquid chromatography (HPLC) are often employed for purification .
Analyse Des Réactions Chimiques
Types of Reactions
5-Octadecylpyrimidine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups .
Applications De Recherche Scientifique
5-Octadecylpyrimidine-2,4,6-triamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the development of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 5-Octadecylpyrimidine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Octadecyl-2,4,6-pyrimidinetriamine
- 2,4,6-Pyrimidinetriamine, 5-octadecyl-
- 5-Octadecyl-2,4,6-pyrimidintriamin
Comparison
Compared to similar compounds, 5-Octadecylpyrimidine-2,4,6-triamine is unique due to its specific structural features and functional groups. These characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
94087-81-7 |
|---|---|
Formule moléculaire |
C22H43N5 |
Poids moléculaire |
377.6 g/mol |
Nom IUPAC |
5-octadecylpyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C22H43N5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(23)26-22(25)27-21(19)24/h2-18H2,1H3,(H6,23,24,25,26,27) |
Clé InChI |
KVTOOFXLYHKXCK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCC1=C(N=C(N=C1N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(2,4-Dimethoxyphenyl)-7-methyl-[1,3]dioxolo[4,5-f]benzofuran](/img/structure/B12907918.png)
![N-{2-(Furan-2-yl)-2-[(oxan-2-yl)oxy]ethyl}acetamide](/img/structure/B12907928.png)





![Imidazo[1,2-a]pyrazin-8-amine, 3-phenyl-N-(phenylmethyl)-](/img/structure/B12907947.png)




![3-Phenyl-6,7-dihydro-1H-thiopyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B12907980.png)
![6-Methyl-2-(4-nitrophenyl)imidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B12907985.png)
